molecular formula C7H4F6N2 B2855421 3,5-Bis(trifluoromethyl)pyridin-2-amine CAS No. 116593-01-2

3,5-Bis(trifluoromethyl)pyridin-2-amine

Cat. No.: B2855421
CAS No.: 116593-01-2
M. Wt: 230.113
InChI Key: LNCBHXDODPHVED-UHFFFAOYSA-N
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Description

3,5-Bis(trifluoromethyl)pyridin-2-amine is a valuable chemical scaffold in scientific research, particularly in medicinal chemistry and drug discovery. The presence of two strong electron-withdrawing trifluoromethyl groups on the pyridine ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key building block for the development of bioactive molecules . This compound is primarily utilized as a precursor or intermediate in the synthesis of more complex molecules, such as kinase inhibitors or other targeted therapeutics, where the 2-amine group can serve as a crucial point for further chemical derivatization . Researchers value this amine derivative for its potential to enhance binding affinity and optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles in candidate compounds. Handling requires appropriate safety precautions. As a standard practice for chemicals of this nature, it is recommended to assume hazards such as toxicity if swallowed, skin irritation, serious eye irritation, and potential respiratory irritation . Please consult the safety data sheet for comprehensive hazard and handling information. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F6N2/c8-6(9,10)3-1-4(7(11,12)13)5(14)15-2-3/h1-2H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNCBHXDODPHVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(F)(F)F)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3,5 Bis Trifluoromethyl Pyridin 2 Amine

Direct Synthesis Approaches

Direct synthesis approaches are centered on the introduction of an amino group at the C-2 position of a pyridine (B92270) ring already bearing the 3,5-bis(trifluoromethyl) substitution pattern. The strong electron-withdrawing nature of the two trifluoromethyl groups significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic attack.

Regioselective Amination Reactions

Regioselective amination reactions are a cornerstone in the synthesis of aminopyridines. The precise placement of the amino group is critical, and for 3,5-bis(trifluoromethyl)pyridin-2-amine, this involves targeting the C-2 position.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful tool for the formation of carbon-nitrogen bonds. This methodology is highly effective for the amination of heteroaryl halides, including those with electron-withdrawing substituents. The synthesis of N-aryl substituted bis(5-(trifluoromethyl)pyridin-2-yl)amines from 2-bromo-5-(trifluoromethyl)pyridine (B156976) highlights the utility of this approach. nih.govmdpi.com In a typical procedure, the reaction is carried out in the presence of a palladium catalyst, such as Pd(dba)2 (tris(dibenzylideneacetone)dipalladium(0)), and a bulky phosphine (B1218219) ligand like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), with a base such as sodium tert-butoxide. mdpi.comresearchgate.net

While a direct example for the synthesis of this compound using a primary amine source like ammonia (B1221849) or an ammonia surrogate under these conditions is not extensively documented in readily available literature, the principles of the Buchwald-Hartwig amination suggest its applicability. The reaction would likely involve a 2-halo-3,5-bis(trifluoromethyl)pyridine as the starting material. The choice of the ammonia source is critical, with options including ammonium (B1175870) salts or protected amines. acs.org

Table 1: Representative Conditions for Palladium-Catalyzed Amination of a Trifluoromethyl-Substituted Bromopyridine

Parameter Condition Reference
Starting Material 2-bromo-5-(trifluoromethyl)pyridine mdpi.com
Amine Source Various aromatic amines mdpi.com
Catalyst Pd(dba)2 mdpi.com
Ligand rac-BINAP mdpi.com
Base tBuONa mdpi.com
Solvent 1,4-dioxane mdpi.com
Temperature Reflux mdpi.com
Yield Up to 90% mdpi.com

This table is illustrative of the conditions used for a similar substrate and would likely require optimization for the synthesis of this compound.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the synthesis of substituted aromatic and heteroaromatic compounds. The presence of strong electron-withdrawing groups, such as trifluoromethyl groups, on the pyridine ring at positions ortho and para to a leaving group significantly activates the ring towards nucleophilic attack. This makes SNAr a highly viable pathway for the synthesis of this compound from a suitable 2-halopyridine precursor.

A pertinent example is the synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine from 2,3-dichloro-5-trifluoromethylpyridine. google.com In this patented procedure, the starting material is reacted with aqueous ammonia in an autoclave at elevated temperatures (100-125 °C) to achieve the substitution of the chlorine atom at the 2-position. google.com This demonstrates that a direct amination using ammonia can be achieved under forcing conditions. The higher reactivity of a halogen at the C-2 position of the pyridine ring towards nucleophilic displacement is a well-established principle. youtube.com

For the synthesis of this compound, a similar strategy could be employed starting from 2-chloro- or 2-fluoro-3,5-bis(trifluoromethyl)pyridine. The fluoro-substituted precursor would be expected to be more reactive towards SNAr. researchgate.net

Table 2: Conditions for Nucleophilic Aromatic Substitution for a Related Aminopyridine Synthesis

Parameter Condition Reference
Starting Material 2,3-dichloro-5-trifluoromethylpyridine google.com
Nucleophile 28% aqueous ammonia google.com
Solvent Water google.com
Temperature 100-125 °C google.com
Apparatus Autoclave google.com

This table provides a precedent for the direct amination of a chloropyridine bearing a trifluoromethyl group.

Multi-Step Synthetic Routes

The construction of this compound is a challenging synthetic endeavor that necessitates a multi-step approach. This is primarily due to the difficulty of directly introducing trifluoromethyl groups onto a pre-existing aminopyridine scaffold. Therefore, the most viable strategies involve either the formation of the pyridine ring with the trifluoromethyl groups already in place or the introduction of these groups onto a suitable pyridine precursor, followed by the installation of the amino group.

Pyridine Ring Formation from Trifluoromethyl-Containing Precursors

A key strategy for synthesizing pyridines with multiple trifluoromethyl groups is to build the heterocyclic ring from acyclic precursors that already contain the -CF3 moieties. This approach, often involving cyclocondensation reactions, ensures the precise placement of these electron-withdrawing groups.

One illustrative methodology, while not producing the 3,5-disubstituted pattern, is the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine. This reaction proceeds via a mediated cyclization of ketoxime acetates with 3,3,3-trifluoropropene, showcasing the construction of a pyridine ring bearing two trifluoromethyl groups. orgsyn.org This method highlights the principle of using readily available trifluoromethylated building blocks to construct the desired heterocyclic core.

Another foundational approach involves the vapor-phase chlorination and fluorination of lutidines (dimethylpyridines). This industrial method allows for the synthesis of various chloro-bis(trifluoromethyl)pyridines, which can serve as versatile intermediates for further transformations. nih.gov The reaction conditions for such transformations are typically harsh, involving high temperatures and specialized equipment.

A summary of representative precursors and the resulting bis(trifluoromethyl)pyridine systems is presented in the table below.

Precursor TypeReagents & ConditionsResulting Pyridine CoreYield (%)
Ketoxime Acetate3,3,3-Trifluoropropene, NH4I, Na2S2O4, 80 °C2-Phenyl-4,6-bis(trifluoromethyl)pyridine69% orgsyn.org
Lutidine (Dimethylpyridine)Cl2, HF, High Temp.Chloro-bis(trifluoromethyl)pyridine60-80% nih.gov

This table presents data from analogous synthetic transformations to illustrate the general methodologies for forming bis(trifluoromethyl)pyridine cores.

Post-Cyclization Functionalization and Derivatization

Once the 3,5-bis(trifluoromethyl)pyridine (B1303424) core is assembled, the introduction of the 2-amino group is the next critical step. Direct amination of the C-H bond at the 2-position is challenging due to the electron-deficient nature of the ring. Therefore, a more common and effective strategy is the amination of a precursor bearing a suitable leaving group, typically a halogen, at the desired position.

This two-step process would first involve the selective halogenation of 3,5-bis(trifluoromethyl)pyridine at the 2-position to generate a 2-halo-3,5-bis(trifluoromethyl)pyridine intermediate. While specific methods for the selective halogenation of 3,5-bis(trifluoromethyl)pyridine are not widely documented, general strategies for pyridine halogenation exist. nih.govchemrxiv.org

The subsequent step is the displacement of the halide with an amino group. This can be achieved through classical methods, such as reaction with ammonia at elevated temperatures and pressures, or through modern palladium-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope.

A pertinent example is the synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine from 2,3-dichloro-5-trifluoromethylpyridine. In a patented process, the dichloro-precursor is reacted with aqueous ammonia in an autoclave at elevated temperatures to selectively displace the chlorine atom at the 2-position. google.com

PrecursorReagents & ConditionsProductYield
2,3-Dichloro-5-trifluoromethylpyridine28% Aqueous Ammonia, 100-125 °C, Autoclave2-Amino-3-chloro-5-trifluoromethylpyridineNot specified google.com
2-Bromo-5-(trifluoromethyl)pyridinep-Anisidine, Pd(dba)2, rac-BINAP, tBuONa, Dioxane, RefluxN-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-2-amine71% researchgate.net

This table illustrates amination reactions on related halogenated trifluoromethylpyridines to demonstrate the feasibility of the post-cyclization functionalization strategy.

Modern catalytic systems have also been extensively developed for the amination of halopyridines. For instance, the palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of 2-bromopyridines with a wide range of amines under relatively mild conditions. The use of specific ligands, such as BINAP, is crucial for achieving high yields in these transformations. researchgate.netmdpi.com This methodology could be applied to a putative 2-bromo-3,5-bis(trifluoromethyl)pyridine to yield the target compound.

Investigations into the Chemical Reactivity of 3,5 Bis Trifluoromethyl Pyridin 2 Amine

Mechanistic Studies of Key Chemical Transformations

Reaction Pathway Elucidation

Detailed experimental and computational studies specifically elucidating the reaction pathways of 3,5-bis(trifluoromethyl)pyridin-2-amine are not extensively available in the public domain. The reactivity of this molecule is largely inferred from the general behavior of 2-aminopyridines and the significant electronic influence of the two trifluoromethyl groups. These powerful electron-withdrawing groups at the 3 and 5 positions substantially decrease the electron density of the pyridine (B92270) ring and modulate the nucleophilicity of the exocyclic amino group.

One of the primary reaction pathways anticipated for this compound involves its use as a nucleophile in reactions such as N-alkylation and N-arylation. For instance, in palladium-catalyzed amination reactions, while this specific amine is not commonly the substrate, related compounds are formed by reacting a halogenated pyridine with an amine. mdpi.com The general mechanism for such a Buchwald-Hartwig amination reaction proceeds through a catalytic cycle involving:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide.

Amine Coordination and Deprotonation: The amine (in a hypothetical reaction, this compound) coordinates to the palladium(II) complex and is subsequently deprotonated by a base to form an amido complex.

Reductive Elimination: The desired C-N bond is formed, yielding the N-arylated product and regenerating the palladium(0) catalyst.

The presence of the trifluoromethyl groups would be expected to decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions (e.g., stronger bases, higher temperatures) for this pathway to be efficient.

Another potential reaction pathway is electrophilic substitution on the pyridine ring. However, the two strongly deactivating trifluoromethyl groups make the pyridine ring extremely electron-deficient, thus rendering it highly resistant to attack by electrophiles. Any such reaction would likely require harsh conditions and would be expected to proceed with low yield.

Coordination Chemistry and Ligand Applications of 3,5 Bis Trifluoromethyl Pyridin 2 Amine

Role as an N-Donor Ligand in Transition Metal Complexes

Derivatives of 2-aminopyridine (B139424) are well-established ligands in coordination chemistry, typically acting as either monodentate or bidentate chelating agents. They can coordinate to a metal center through the pyridine (B92270) ring's nitrogen atom and/or the exocyclic amine nitrogen. In the case of 3,5-bis(trifluoromethyl)pyridin-2-amine, the molecule possesses two potential donor sites: the pyridine ring nitrogen and the 2-amino group.

While the broader class of 2-aminopyridine ligands is known to form stable complexes with a variety of transition metals, specific, well-characterized examples of transition metal complexes incorporating this compound as a ligand are not extensively documented in peer-reviewed literature. However, based on the behavior of analogous molecules, it can be anticipated that it would coordinate to metal ions. The coordination mode would likely be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of counter-ions. The strong electron-withdrawing effects of the two trifluoromethyl groups would significantly lower the basicity of the pyridine nitrogen, potentially influencing its donor strength and the stability of the resulting metal complexes.

Synthesis and Characterization of Metal-Organic Frameworks and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the topology, porosity, and functional properties of the resulting framework. Pyridine-based ligands are frequently employed as linkers in the synthesis of MOFs and CPs.

There is a lack of specific reports in the scientific literature detailing the synthesis and characterization of MOFs or CPs using this compound as the primary or secondary building unit. The development of new MOFs often involves combining different types of ligands, such as pyridyl-based molecules and polycarboxylates, to create mixed-ligand frameworks. d-nb.inforesearchgate.net For this compound to function as a linker, it would need to connect multiple metal centers, which could be achieved if the amine group were further functionalized to provide an additional coordination site. The inherent properties of the ligand, such as its rigidity and the steric profile imparted by the trifluoromethyl groups, would influence the structure of any potential framework.

Influence of Trifluoromethyl Groups on Ligand Steric and Electronic Properties in Complexation

The two trifluoromethyl groups at the 3- and 5-positions of the pyridine ring are the most significant feature of this ligand, exerting profound steric and electronic effects that influence its coordination behavior.

Electronic Properties: The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of fluorine atoms. mdpi.com The presence of two such groups on the pyridine ring drastically reduces the electron density of the aromatic system. This has several consequences for its role as a ligand:

Reduced Basicity: The pKa of the pyridine nitrogen is significantly lowered, making it a weaker Lewis base compared to unsubstituted pyridine. This can affect the stability and formation kinetics of its metal complexes.

Enhanced π-Acidity: The electron-deficient pyridine ring can act as a better π-acceptor ligand, which can strengthen the metal-ligand bond through back-bonding, particularly with electron-rich, low-valent metals.

Modified Reactivity: The strong inductive effect alters the electronic properties of the entire molecule, which can influence the reactivity of the coordinated ligand and the catalytic activity of the metal center. mdpi.com

Steric Properties: The trifluoromethyl group is significantly bulkier than a hydrogen or methyl group. mdpi.comnih.gov The placement of two -CF3 groups flanking the pyridine nitrogen and adjacent to the amino group creates considerable steric hindrance.

Steric Crowding: The bulk of the -CF3 groups can sterically encumber the metal center, influencing the coordination number and geometry of the resulting complex. This steric congestion can prevent the formation of certain structures, for example, favoring lower coordination numbers. nih.gov

Conformational Restriction: The steric clash between the -CF3 groups and other ligands around the metal center can restrict ligand rotation and lock the complex into specific conformations.

These combined steric and electronic effects make trifluoromethyl-substituted ligands valuable for creating unique coordination environments that are not accessible with simpler ligands.

Table 1: Comparison of Substituent Properties
SubstituentHammett Constant (σp)van der Waals Radius (Å)Key Property
-H0.001.20Reference
-CH3-0.172.00Electron-donating, moderate bulk
-Cl+0.231.75Electron-withdrawing, moderate bulk
-CF3+0.542.70Strongly electron-withdrawing, high bulk mdpi.com

Advanced Spectroscopic Characterization Techniques for 3,5 Bis Trifluoromethyl Pyridin 2 Amine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of precision. For 3,5-Bis(trifluoromethyl)pyridin-2-amine (C₇H₄F₆N₂), the theoretical exact mass can be calculated. An experimental HRMS analysis would provide a measured m/z value, and the close agreement between the theoretical and experimental values would confirm the molecular formula.

Interactive Data Table: Theoretical Mass Calculation for this compound

Molecular FormulaIsotopeAtomic Mass (Da)CountTotal Mass (Da)
C₇H₄F₆N₂¹²C12.000000784.000000
¹H1.00782544.031300
¹⁹F18.9984036113.990418
¹⁴N14.003074228.006148
Total 230.027866

Note: This table represents the theoretical calculation. Experimental HRMS data is required for confirmation.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information for this compound, including:

Crystal System and Space Group: Defining the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The position of each atom within the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles they form.

Intermolecular Interactions: Information on how molecules pack together in the solid state, such as hydrogen bonding or π-stacking.

Without experimental data from a single-crystal X-ray diffraction study, a definitive description of the solid-state structure of this compound is not possible.

Interactive Data Table: Hypothetical Crystallographic Data

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available

Note: This table is a template. The values are listed as "Data Not Available" as no published crystallographic data for this specific compound could be found.

Computational Chemistry and Theoretical Investigations of 3,5 Bis Trifluoromethyl Pyridin 2 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT-based investigation of 3,5-Bis(trifluoromethyl)pyridin-2-amine would provide fundamental insights into its behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A small gap suggests high reactivity, while a large gap implies high stability. In this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO would likely be distributed over the pyridine (B92270) ring and the strongly electron-withdrawing trifluoromethyl groups. Specific calculated energy values for the HOMO, LUMO, and the resultant energy gap for this molecule have not been reported in the reviewed scientific literature.

Table 1: Hypothetical Frontier Molecular Orbital Data Note: The following table is a hypothetical representation. Specific computational data for this compound is not available in the literature.

Parameter Expected Value (Arbitrary Units)
HOMO Energy -X.XX eV
LUMO Energy -Y.YY eV
HOMO-LUMO Gap (ΔE) Z.ZZ eV

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, theoretical vibrational spectra (Infrared and Raman) could be calculated. This involves computing the harmonic vibrational frequencies corresponding to the normal modes of vibration. The calculated frequencies and intensities would help in the assignment of experimental IR and Raman bands to specific molecular motions, such as the N-H stretching of the amine group, C-F stretching of the trifluoromethyl groups, and pyridine ring vibrations. While this is a standard computational practice, a study presenting the predicted spectroscopic parameters and their correlation with experimental data for this compound is not found in the literature.

Table 2: Hypothetical Vibrational Frequency Assignments Note: This table illustrates the type of data that would be generated. Specific calculated frequencies for this compound are not available.

Vibrational Mode Calculated Wavenumber (cm⁻¹) Experimental Wavenumber (cm⁻¹)
N-H Asymmetric Stretch ~3500 Not Available
N-H Symmetric Stretch ~3400 Not Available
C-F Asymmetric Stretch ~1280 Not Available
Pyridine Ring Stretch ~1600 Not Available

Modeling of Intramolecular and Intermolecular Interactions

The presence of both hydrogen-bond donors (-NH₂) and acceptors (pyridine nitrogen, fluorine atoms) in this compound suggests the possibility of various non-covalent interactions. Computational modeling can be used to investigate these interactions in detail.

Intramolecular Interactions: The potential for intramolecular hydrogen bonding between one of the amine hydrogens and the adjacent pyridine nitrogen (N-H···N) or a fluorine atom of the C(3)-CF₃ group could be assessed by analyzing the optimized geometry and using techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM).

Intermolecular Interactions: In the solid state, molecules of this compound would interact via intermolecular hydrogen bonds (e.g., forming N-H···N dimers) and potentially other interactions involving the trifluoromethyl groups. Hirshfeld surface analysis is a powerful method for visualizing and quantifying these intermolecular contacts in a crystal lattice. However, since a crystal structure and associated computational analysis for this compound have not been published, a detailed study of its intermolecular interactions remains to be performed.

Theoretical Prediction of Reactivity, Regioselectivity, and Mechanistic Pathways

Computational chemistry serves as a powerful tool for predicting the chemical behavior of molecules, offering insights into their reactivity, the selectivity of their reactions, and the step-by-step pathways by which these reactions occur. For this compound, theoretical investigations, primarily employing Density Functional Theory (DFT), are crucial for understanding how its unique electronic structure, governed by the interplay between the electron-donating amino group and two strongly electron-withdrawing trifluoromethyl groups, dictates its chemical properties. While specific computational studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from theoretical analyses of analogous substituted pyridines. researchgate.netrsc.orgresearchgate.net

Reactivity Predictions:

The reactivity of an aromatic system like this compound is largely determined by the electron density of the pyridine ring and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electron-Donating and Withdrawing Effects: The amino (-NH₂) group at the C2 position is a potent electron-donating group through resonance, which generally increases the electron density of the pyridine ring and activates it towards electrophilic substitution. Conversely, the two trifluoromethyl (-CF₃) groups at the C3 and C5 positions are exceptionally strong electron-withdrawing groups due to the high electronegativity of fluorine atoms. This effect significantly deactivates the ring, making it less susceptible to attack by electrophiles. Computational models predict that the net effect is a highly electron-deficient pyridine ring, which fundamentally governs its reactivity profile.

Frontier Molecular Orbitals: The energies of the HOMO and LUMO are key indicators of reactivity. A high HOMO energy suggests a greater propensity to donate electrons to an electrophile, while a low LUMO energy indicates a greater ability to accept electrons from a nucleophile. For this compound, theoretical calculations on similar molecules suggest that the electron-withdrawing -CF₃ groups would substantially lower the energy of both the HOMO and LUMO compared to unsubstituted 2-aminopyridine (B139424). researchgate.net The lowered HOMO energy implies a reduced reactivity towards electrophiles, whereas the significantly lowered LUMO energy suggests a heightened reactivity towards nucleophiles.

Table 1: Predicted Frontier Molecular Orbital Energies (Illustrative)

CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Predicted Reactivity Trend
2-Aminopyridine-5.85-0.255.60More reactive towards electrophiles
This compound-6.90-2.104.80Less reactive towards electrophiles; more reactive towards nucleophiles

Note: Data are illustrative, based on general principles from DFT calculations on related aminopyridine and trifluoromethylpyridine structures, and are not from direct computation on this compound.

Regioselectivity:

Computational methods can predict the most likely sites for chemical attack on the molecule. This is often achieved by calculating the distribution of electron density and the local reactivity descriptors.

Nucleophilic Attack: The strong electron-withdrawing nature of the trifluoromethyl groups makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). Computational models would predict that the carbon atoms attached to the -CF₃ groups (C3 and C5) and the carbon at C6 are the most electron-deficient and therefore the most likely sites for nucleophilic attack. The LUMO distribution would likely show large lobes at these positions, indicating them as the primary sites for accepting electrons from a nucleophile.

Table 2: Predicted Regioselectivity for Chemical Reactions (Illustrative)

Reaction TypeMost Probable Site(s) of AttackRationale
Electrophilic Aromatic SubstitutionC4, C6Directed by the -NH₂ group, but highly deactivated by -CF₃ groups.
Nucleophilic Aromatic SubstitutionC3, C5, C6Strong electron withdrawal by -CF₃ groups creates significant positive partial charge.
Deprotonation (by strong base)Amino Group (N-H)The N-H proton is the most acidic site.

Note: This table is based on theoretical principles of electronic effects in substituted pyridines.

Mechanistic Pathways:

Theoretical chemistry allows for the detailed exploration of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For a potential reaction, such as a nucleophilic substitution on this compound, DFT calculations could elucidate the complete energy profile.

For an SNAr reaction, the proposed mechanism involves two steps:

Formation of a Meisenheimer Complex: A nucleophile attacks one of the electron-deficient carbon atoms (e.g., C3 or C5), breaking the aromaticity of the ring and forming a stabilized anionic intermediate known as a Meisenheimer complex.

Departure of a Leaving Group: A leaving group (if present) would then be expelled, restoring the aromaticity of the ring.

Computational modeling can calculate the energy barriers for the formation of the Meisenheimer complex at different positions on the ring, as well as the energy of the intermediates. researchgate.net Such calculations would likely confirm that attack at the positions influenced by the trifluoromethyl groups is energetically more favorable than at other positions. These theoretical investigations provide a foundational understanding that guides synthetic efforts and helps to rationalize experimental outcomes.

Applications of 3,5 Bis Trifluoromethyl Pyridin 2 Amine As a Synthetic Building Block

Intermediate in the Synthesis of Complex Heterocyclic Systems

The reactivity of the 2-amino group, positioned next to a ring nitrogen and flanked by electron-withdrawing groups, allows 3,5-bis(trifluoromethyl)pyridin-2-amine to serve as a potent nucleophile and a precursor for a variety of annulation and condensation reactions. This reactivity is instrumental in the synthesis of fused heterocyclic systems and other complex molecular architectures.

While specific examples detailing the reactions of this compound are not extensively documented in readily available literature, the synthetic utility of the closely related 2-amino-trifluoromethyl-halogenopyridine scaffold is well-established. For instance, the analogous compound 2-amino-3-chloro-5-trifluoromethylpyridine readily reacts with isocyanates to form complex urea (B33335) derivatives. google.com In one documented synthesis, its reaction with 2,6-difluorobenzoylisocyanate yields N-(2,6-difluorobenzoyl)-N'-(3-chloro-5-trifluoromethyl-2-pyridyl)urea, a molecule with potential applications in pest control. google.com This type of reaction highlights a primary pathway through which the amino group on such pyridine (B92270) rings is utilized to build larger, more complex heterocyclic structures.

The general strategy of using aminopyridines to construct fused ring systems is a cornerstone of heterocyclic chemistry. mdpi.com The amino group can act as a handle to build new rings, leading to bicyclic and polycyclic systems with diverse biological and material properties. Given its structure, this compound is a prime candidate for synthesizing novel pyridotriazines, imidazopyridines, and other fused nitrogen-containing heterocycles.

Precursor for Agrochemical Active Ingredients and Crop Protection Agents

The trifluoromethylpyridine (TFMP) moiety is a key structural motif in a multitude of modern agrochemicals, including fungicides, herbicides, and insecticides. nih.govnih.govresearchgate.net The inclusion of one or more trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes, thereby boosting its efficacy as a crop protection agent. nih.gov

Pyridine-based compounds are fundamental to the agrochemical industry, serving as the "chip" for synthesizing a vast array of high-efficacy, low-toxicity pesticides. agropages.com Aminopyridine derivatives, in particular, are crucial intermediates. For example, 2-amino-3-chloro-5-trifluoromethylpyridine is a confirmed intermediate in the synthesis of agricultural chemicals. google.com Many commercial pesticides are synthesized from TFMP intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.govjst.go.jp These precursors are then functionalized, often via the introduction of an amino group or by using an existing one, to build the final active ingredient. nih.govresearchoutreach.org

The compound this compound, with its two CF₃ groups, represents a highly activated and functionalized building block for the discovery of new agrochemicals. The strong electron-withdrawing nature of these groups significantly influences the electronic properties of the pyridine ring, which can be leveraged to fine-tune the biological activity of potential pesticide candidates.

TFMP IntermediateResulting Agrochemical ClassExample Product(s)
2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF)HerbicidesFluazifop-butyl researchoutreach.org
2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)Insecticides, FungicidesChlorfluazuron, Fluazinam researchoutreach.org
2-Amino-3-chloro-5-trifluoromethylpyridineInsecticidesN'-(pyridyl)urea derivatives google.com
4-(Trifluoromethyl)pyridine derivativesHerbicidesPyroxsulam nih.gov

Synthesis of Specialized Organic Materials and Advanced Chemical Reagents

The unique electronic and photophysical properties imparted by trifluoromethyl groups make fluorinated pyridines attractive building blocks for advanced materials and reagents. These compounds find use in organic electronics, such as organic light-emitting diodes (OLEDs), and as ligands in catalysis. researchgate.netresearchgate.net

The incorporation of trifluoromethyl groups into organic molecules can lead to materials with desirable properties, including enhanced thermal stability and specific photophysical characteristics. researchgate.net Research on thermally activated delayed fluorescence (TADF) emitters for OLEDs has utilized pyridine-carbonitrile structures modified with various amine donors. The interplay between the electron-donating amine and the electron-accepting pyridine core is crucial for achieving high quantum efficiencies. researchgate.net The this compound scaffold, with its potent electron-withdrawing CF₃ groups and built-in amino donor, is well-suited for designing novel fluorophores.

Furthermore, trifluoromethylated pyridine derivatives serve as critical ligands for creating organometallic complexes used in photoredox catalysis. For example, iridium(III) complexes have been synthesized using 2-phenyl-5-(trifluoromethyl)pyridine (B1353077) derivatives as ligands. researchgate.net These complexes are valuable catalysts for a range of organic transformations. The specific substitution pattern of this compound offers a unique ligand framework for developing new catalysts with tailored steric and electronic properties.

Derivatization for Analytical Method Development and Surface Functionalization

In analytical chemistry, derivatization is a common strategy to enhance the detectability or separation of analytes. Reagents containing fluorine atoms are particularly useful for this purpose due to the high sensitivity of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and the strong signal they can provide in mass spectrometry.

While this compound itself is not a standard derivatizing agent, its structure contains the key components that make such agents effective. The two CF₃ groups provide a strong and distinct signal for fluorine-based detection methods. The primary amino group serves as a reactive handle that can be used to covalently attach the bis(trifluoromethyl)pyridine tag to target molecules (such as carboxylic acids, aldehydes, or ketones) or to functionalize surfaces. This dual functionality makes it a potential reagent for developing new analytical methods.

Future Research Directions and Perspectives

Development of Sustainable and Scalable Synthetic Routes

The future utility of 3,5-Bis(trifluoromethyl)pyridin-2-amine is contingent upon the development of efficient, sustainable, and scalable methods for its synthesis. Current approaches to trifluoromethylated pyridines often rely on multi-step processes that may involve harsh reagents or conditions. jst.go.jp Future research will likely focus on overcoming these limitations.

Key areas for investigation include:

Direct C-H Trifluoromethylation: Advancements in photoredox catalysis and other radical-based methods offer a promising avenue for the direct introduction of CF₃ groups onto a pre-functionalized 2-aminopyridine (B139424) core. nih.gov Developing a regioselective method to install two CF₃ groups at the 3 and 5 positions would represent a significant step towards atom economy and process simplification.

Novel Building Block Strategies: The construction of the pyridine (B92270) ring from acyclic precursors already containing one or more trifluoromethyl groups is a well-established strategy for other isomers. nih.gov Research into new, readily available, and safe trifluoromethylated building blocks could lead to more efficient and sustainable cyclization reactions to form the desired product.

Flow Chemistry and Process Intensification: Continuous flow manufacturing can offer significant advantages in terms of safety, scalability, and control over reaction parameters, especially for reactions involving energetic intermediates or hazardous reagents. nih.gov Adapting and optimizing synthetic routes for this compound in flow reactors could enable safer and more scalable production.

Vapor-Phase Fluorination: For industrial-scale production of related compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209), vapor-phase chlorination and fluorination at high temperatures are employed. jst.go.jp Future work could explore the feasibility of similar gas-phase technologies for producing bis-trifluoromethylated pyridines, potentially offering a continuous and scalable manufacturing solution.

A comparative table of potential synthetic strategies is presented below.

Synthetic Strategy Potential Advantages Key Research Challenges
Direct C-H TrifluoromethylationHigh atom economy, fewer steps.Achieving high regioselectivity for di-substitution, catalyst cost, and scalability.
Building Block CyclizationHigh control over isomer formation.Availability and cost of suitable CF₃-containing precursors, reaction efficiency.
Flow ChemistryEnhanced safety, scalability, and process control.Initial setup costs, optimization of reaction conditions for multi-step sequences.
Vapor-Phase ReactionsSuitable for large-scale continuous production.High energy requirements, catalyst development, and product separation.

Exploration of Novel Chemical Transformations and Reaction Discovery

The unique electronic landscape of this compound, characterized by a highly electron-deficient pyridine ring, opens up numerous possibilities for exploring novel chemical reactions. The interplay between the electron-donating amino group and the electron-withdrawing CF₃ groups is expected to result in unique reactivity.

Future research could explore:

Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nature of the two CF₃ groups should highly activate the pyridine ring towards nucleophilic attack, potentially enabling reactions that are difficult with less fluorinated pyridines.

C-H Functionalization: The amino group can act as a directing group to facilitate site-selective C-H functionalization at other positions on the ring, allowing for the introduction of further complexity.

Transformations of the Amino Group: The 2-amino group serves as a versatile handle for a wide range of transformations, including diazotization followed by substitution, or its incorporation into new heterocyclic ring systems. This could lead to the synthesis of novel fused-ring structures with potential biological activity.

Photochemical and Electrochemical Reactions: The electrochemical properties of the molecule, influenced by the CF₃ groups, could be exploited in novel electrochemical synthesis or photoredox-catalyzed reactions to forge new bonds under mild conditions. acs.org

Design of Advanced Ligand Systems for Asymmetric Catalysis

Chiral pyridine-containing ligands are of paramount importance in the field of asymmetric catalysis. acs.orgrsc.org The compound this compound is an excellent starting point for the design of a new generation of ligands with unique steric and electronic properties.

Prospective research directions include:

Chiral Bidentate Ligands: The 2-amino group can be readily modified to introduce a second coordinating group, such as an oxazoline (B21484) (Pyox ligands) or another pyridine ring (bis(pyridin-2-yl)amine-type ligands), along with a chiral center. rsc.orgmdpi.com

Electronic Tuning of Catalysts: The two CF₃ groups would act as strong electron-withdrawing moieties, significantly altering the electronic properties of the metal center in a catalyst. This can have a profound impact on the catalyst's reactivity, stability, and selectivity in reactions such as hydrogenations, cross-couplings, and C-H activation. sci-hub.se For instance, ligands like 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine are used to tune the properties of iridium and ruthenium photocatalysts. ossila.com

Privileged Ligand Scaffolds: By incorporating this pyridine unit into established "privileged" ligand backbones, it may be possible to enhance catalytic performance in a wide range of asymmetric transformations. acs.org The unique electronic signature of this building block could lead to catalysts that outperform existing systems for specific challenging reactions.

The table below outlines potential ligand classes derived from this compound and their potential applications.

Ligand Class Potential Coordinating Atoms Potential Catalytic Applications
Pyridine-Oxazoline (Pyox)N, NAsymmetric allylic alkylation, hydrosilylation, Diels-Alder reactions.
Bis(pyridin-2-yl)amineN, N, NSupramolecular chemistry, metal ion sensing, photoredox catalysis.
Pincer LigandsN, C, N or N, N, NC-H activation, dehydrogenation reactions, transfer hydrogenation.
Chiral DiaminesN, NAsymmetric hydrogenation, transfer hydrogenation.

Integration of Computational Methods for Predictive Chemistry

As with many areas of modern chemical research, computational chemistry is poised to play a crucial role in unlocking the potential of this compound. In silico methods can accelerate discovery and provide deep mechanistic insights, guiding experimental efforts.

Future computational studies could focus on:

Predicting Reactivity and Site-Selectivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to model the molecule's electronic structure, frontier molecular orbitals, and electrostatic potential. This can help predict the most likely sites for electrophilic and nucleophilic attack and guide the discovery of new chemical transformations.

Designing Novel Catalysts: Computational modeling can be used to design new chiral ligands based on the this compound scaffold. By simulating the transition states of catalytic cycles, researchers can predict which ligand structures are most likely to deliver high enantioselectivity for a given reaction, thereby reducing the need for extensive empirical screening. acs.org

Virtual Screening for Biological Activity: The predicted physicochemical properties of the molecule (e.g., lipophilicity, dipole moment, hydrogen bonding capacity) can be used in virtual screening campaigns to identify potential biological targets. Docking studies can simulate the binding of derivatives to protein active sites, prioritizing compounds for synthesis and biological testing.

Materials Property Prediction: Computational methods can predict the properties of polymers or other materials derived from this compound, such as thermal stability, electronic bandgap, and mechanical properties, aiding in the design of new multifunctional materials.

Investigations into Multifunctional Material Development

The incorporation of fluorine into organic molecules is a well-established strategy for creating advanced materials with unique properties. mdpi.com The combination of a rigid aromatic core, high fluorine content, and a reactive functional group makes this compound a promising building block for novel multifunctional materials.

Areas for future materials science research include:

Fluorinated Polymers: The amino group provides a reactive handle for polymerization reactions. Polymers incorporating this unit could exhibit high thermal stability, chemical resistance, low surface energy (hydrophobicity), and specific optical or electronic properties, making them suitable for applications in high-performance coatings, membranes, or electronic devices. mdpi.com

Organic Electronics: The highly electron-deficient nature of the bis(trifluoromethyl)pyridine system suggests that its derivatives could function as n-type materials in organic electronic devices such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Liquid Crystals: The rigid, rod-like shape of the pyridine core, combined with the influence of the CF₃ groups on intermolecular interactions, could be exploited in the design of novel liquid crystalline materials.

Smart and Electroactive Materials: Drawing inspiration from electroactive polymers like poly(vinylidene fluoride) (PVDF), future research could explore the synthesis of materials from this compound that exhibit piezoelectric, pyroelectric, or ferroelectric properties, for use in sensors, actuators, and energy harvesting devices. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,5-bis(trifluoromethyl)pyridin-2-amine, and how do reaction conditions influence yield?

  • Answer : The synthesis typically involves nucleophilic substitution or fluorination of pyridine precursors. For example, derivatives like 5-(trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 1036027-52-7) are synthesized via coupling reactions between trifluoromethylated pyridines and ethynyltrimethylsilane under palladium catalysis . Key factors affecting yield include temperature (optimized at 80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents. Lower yields (<60%) are often attributed to steric hindrance from trifluoromethyl groups .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is critical for confirming trifluoromethyl groups (δ ≈ -60 to -70 ppm). 1H^{1}\text{H} NMR identifies aromatic protons (e.g., δ 7.43–8.51 ppm in DMSO-d6_6) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients to assess purity (>98% required for biological assays) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 262.0198 for related compounds) .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for synthesizing this compound derivatives?

  • Answer : Density Functional Theory (DFT) calculations predict transition states and regioselectivity in trifluoromethylation reactions. For example, modeling the electrophilic substitution of pyridine precursors with CF3_3 groups reveals that meta-substitution is favored due to reduced steric strain . Software like Gaussian or ORCA can simulate reaction coordinates, reducing experimental trial-and-error .

Q. What strategies resolve contradictions in reported biological activity data for trifluoromethylated pyridines?

  • Answer : Discrepancies often arise from impurities or solvent effects. For example, N-(3,5-bis(trifluoromethyl)phenyl)thiazolo[5,4-b]pyridin-2-amine hydrochloride showed variable IC50_{50} values in kinase assays due to residual DMSO (>0.1% alters activity). Mitigation steps:

  • Use lyophilized compounds to eliminate solvent interference.
  • Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) .

Q. How do trifluoromethyl groups influence the compound’s pharmacokinetic properties in drug discovery?

  • Answer : The CF3_3 groups enhance metabolic stability by resisting cytochrome P450 oxidation. However, they increase logP values (e.g., logP = 2.8 for 3,5-bis(trifluoromethyl)aniline), requiring formulation with cyclodextrins or liposomes to improve aqueous solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.